REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]1[CH2:6][C:7](=[O:14])[CH:8]=[C:9]2[CH2:10][CH2:11][CH2:12][CH:13]12.[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:5]1[CH2:6][C:7](=[O:14])[CH2:8][CH:9]2[CH2:10][CH2:11][CH2:12][CH:13]12
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Name
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CCCCC1CC(=O)C=C2CCCC21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC1CC(=O)C=C2CCCC21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCCCC1CC(=O)CC2CCCC12
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Type
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product
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Smiles
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CCCCC1CC(=O)CC2CCCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |